Naringin

Catalog No.
S536701
CAS No.
10236-47-2
M.F
C27H32O14
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naringin

CAS Number

10236-47-2

Product Name

Naringin

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

DFPMSGMNTNDNHN-ZPHOTFPESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Solubility

1 mg/mL at 40 °C

Synonyms

4',5,7-trihydroxyflavanone 7-rhamnoglucoside, aurantiin, Cyclorel, naringenin-7-hesperidoside, naringin, naringin dihydrochalcone, naringin sodium

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Description

The exact mass of the compound Naringin is 580.1792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 mg/ml at 40 °c1 mg/ml at 40 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant and Anti-inflammatory Properties

Naringin exhibits strong antioxidant and anti-inflammatory properties [1]. Studies have shown it can combat free radicals, which damage cells and contribute to various chronic diseases [1]. Additionally, naringin may help regulate inflammatory pathways, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [1, 2].

[1] Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review [MDPI]: [2] Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications [MDPI]:

Potential Role in Chronic Disease Management

Research suggests naringin may play a role in managing various chronic conditions. Studies have investigated its potential benefits for:

  • Cardiovascular Disease: Naringin may help lower blood cholesterol levels and improve blood vessel function, potentially reducing the risk of heart disease [3].
  • Diabetes: Naringin may improve blood sugar control and insulin sensitivity, potentially benefiting individuals with diabetes [4].

[3] Reconsidering a Citrus Flavonoid Naringin as a Promising Nutritional Supplement and its Beneficial Health Applications in Humans, Animals and Poultry [ResearchGate]: [4] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:

Other Potential Applications

Scientific exploration of naringin continues, with researchers investigating its potential benefits in various areas, including:

  • Cancer: Studies suggest naringin may have anti-cancer properties, potentially inhibiting the growth and spread of certain cancer cells [5].
  • Neurodegenerative Diseases: Naringin may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease [6].

[5] Research progress on the anti-tumor effect of Naringin [NCBI]: [6] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:

Naringin is a flavanone-7-O-glycoside, specifically a glycoside formed from naringenin and the disaccharide neohesperidose. This compound is predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter flavor. Structurally, naringin consists of a flavonoid backbone with a molecular formula of C27H32O14 and a molecular weight of 580.4 g/mol. The compound's unique structure includes one rhamnose and one glucose unit attached to the aglycone portion, naringenin, at the 7-carbon position. This glycosylation reduces its potency compared to its aglycone counterpart, naringenin, due to steric hindrance from the sugar moieties .

  • Antioxidant Activity: Naringin can scavenge free radicals, protecting cells from oxidative damage.
  • Anti-inflammatory Activity: Naringin may modulate inflammatory pathways, reducing inflammation in the body.
  • Cholesterol-Lowering Effects: Studies suggest naringin might influence cholesterol metabolism, potentially lowering LDL (bad) cholesterol levels.
, primarily hydrolysis and esterification. In the human body, naringin is metabolized by naringinase, an enzyme that hydrolyzes it into naringenin and glucose. This process occurs in two steps: first, naringin is hydrolyzed into rhamnose and prunin, followed by the conversion of prunin into naringenin .

In synthetic chemistry, naringin can be transformed into naringin dihydrochalcone by treatment with strong bases like potassium hydroxide and subsequent catalytic hydrogenation. This derivative exhibits sweetness approximately 300 to 1800 times greater than sucrose .

Naringin exhibits a range of biological activities, including antioxidant properties and potential cardioprotective effects. It has been shown to regulate lipid profiles by lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels. These effects contribute to blood pressure regulation and may help prevent atherosclerosis . Additionally, naringin has been implicated in drug metabolism interactions, particularly with cytochrome P450 enzymes such as CYP3A4 and CYP1A2, which can lead to altered drug bioavailability .

Naringin can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing immobilized lipase from Candida antarctica, researchers have successfully acylated naringin with fatty acids like ricinoleic acid from castor oil, yielding derivatives such as naringin 6"-ricinoleate .
  • Chemical Hydrolysis: Naringin can be extracted from citrus fruits using boiling mineral acids or through enzymatic hydrolysis for purification.
  • Synthetic Modification:

Naringin has various applications across different fields:

  • Food Industry: Primarily used for flavoring and as a natural sweetener in food products.
  • Pharmaceuticals: Explored for its potential health benefits, including antioxidant activity and cardiovascular protection.
  • Cosmetics: Due to its low solubility in lipophilic preparations, modifications such as acylation enhance its applicability in cosmetic formulations .

Naringin shares structural similarities with several other flavonoids but is unique due to its specific glycosylation pattern and associated biological activities. Below are some similar compounds:

CompoundStructure TypeUnique Features
NaringeninFlavanoneAglycone form of naringin; more potent antioxidant
HesperidinFlavanone-7-O-glycosideFound in citrus; similar metabolic pathway
QuercetinFlavonolExhibits anti-inflammatory properties
RutinFlavonol-3-O-rutinosideKnown for its vascular protective effects

Naringin's distinct bitterness and specific metabolic pathways set it apart from these compounds while contributing to its unique pharmacological properties .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

580.17920569 g/mol

Monoisotopic Mass

580.17920569 g/mol

Boiling Point

922.00 to 926.00 °C. @ 760.00 mm Hg

Heavy Atom Count

41

LogP

-0.44 (LogP)
-0.44

Appearance

Solid powder

Melting Point

83 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7TD9J649B

GHS Hazard Statements

Aggregated GHS information provided by 185 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 141 of 185 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 185 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10236-47-2

Wikipedia

Naringin
9,10-Bis(phenylethynyl)anthracene

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-: ACTIVE

Dates

Modify: 2023-08-15
1: Bharti S, Rani N, Krishnamurthy B, Arya DS. Preclinical evidence for the pharmacological actions of naringin: a review. Planta Med. 2014 Apr;80(6):437-51. doi: 10.1055/s-0034-1368351. Epub 2014 Apr 7. Review. PubMed PMID: 24710903.
2: Li NH, Xu ZW. [Naringin reduced polymethylmethacrylate-induced osteolysis in the mouse air sacs model]. Zhongguo Gu Shang. 2015 Apr;28(4):345-9. Chinese. PubMed PMID: 26072618.
3: Chen F, Zhang N, Ma X, Huang T, Shao Y, Wu C, Wang Q. Naringin Alleviates Diabetic Kidney Disease through Inhibiting Oxidative Stress and Inflammatory Reaction. PLoS One. 2015 Nov 30;10(11):e0143868. doi: 10.1371/journal.pone.0143868. eCollection 2015. PubMed PMID: 26619044; PubMed Central PMCID: PMC4664292.
4: Yin FM, Xiao LB, Zhang Y. [Research progress on Drynaria fortunei naringin on inflammation and bone activity]. Zhongguo Gu Shang. 2015 Feb;28(2):182-6. Review. Chinese. PubMed PMID: 25924506.
5: Kulasekaran G, Ganapasam S. Neuroprotective efficacy of naringin on 3-nitropropionic acid-induced mitochondrial dysfunction through the modulation of Nrf2 signaling pathway in PC12 cells. Mol Cell Biochem. 2015 Nov;409(1-2):199-211. doi: 10.1007/s11010-015-2525-9. Epub 2015 Aug 18. PubMed PMID: 26280522.
6: Takumi S, Ikema S, Hanyu T, Shima Y, Kurimoto T, Shiozaki K, Sugiyama Y, Park HD, Ando S, Furukawa T, Komatsu M. Naringin attenuates the cytotoxicity of hepatotoxin microcystin-LR by the curious mechanisms to OATP1B1- and OATP1B3-expressing cells. Environ Toxicol Pharmacol. 2015 Mar;39(2):974-81. doi: 10.1016/j.etap.2015.02.021. Epub 2015 Mar 7. PubMed PMID: 25818985.
7: Jiao HY, Su WW, Li PB, Liao Y, Zhou Q, Zhu N, He LL. Therapeutic effects of naringin in a guinea pig model of ovalbumin-induced cough-variant asthma. Pulm Pharmacol Ther. 2015 Aug;33:59-65. doi: 10.1016/j.pupt.2015.07.002. Epub 2015 Jul 10. PubMed PMID: 26169899.
8: Raha S, Yumnam S, Hong GE, Lee HJ, Saralamma VV, Park HS, Heo JD, Lee SJ, Kim EH, Kim JA, Kim GS. Naringin induces autophagy-mediated growth inhibition by downregulating the PI3K/Akt/mTOR cascade via activation of MAPK pathways in AGS cancer cells. Int J Oncol. 2015 Sep;47(3):1061-9. doi: 10.3892/ijo.2015.3095. Epub 2015 Jul 20. PubMed PMID: 26201693.
9: Ahmad SF, Attia SM, Bakheet SA, Zoheir KM, Ansari MA, Korashy HM, Abdel-Hamied HE, Ashour AE, Abd-Allah AR. Naringin attenuates the development of carrageenan-induced acute lung inflammation through inhibition of NF-κb, STAT3 and pro-inflammatory mediators and enhancement of IκBα and anti-inflammatory cytokines. Inflammation. 2015 Apr;38(2):846-57. doi: 10.1007/s10753-014-9994-y. PubMed PMID: 25117567.
10: Wang L, Zhang YG, Wang XM, Ma LF, Zhang YM. Naringin protects human adipose-derived mesenchymal stem cells against hydrogen peroxide-induced inhibition of osteogenic differentiation. Chem Biol Interact. 2015 Dec 5;242:255-61. doi: 10.1016/j.cbi.2015.10.010. Epub 2015 Oct 19. PubMed PMID: 26482937.
11: Qi Z, Xu Y, Liang Z, Li S, Wang J, Wei Y, Dong B. Naringin ameliorates cognitive deficits via oxidative stress, proinflammatory factors and the PPARγ signaling pathway in a type 2 diabetic rat model. Mol Med Rep. 2015 Nov;12(5):7093-101. doi: 10.3892/mmr.2015.4232. Epub 2015 Aug 20. PubMed PMID: 26300349.
12: Fan J, Li J, Fan Q. Naringin promotes differentiation of bone marrow stem cells into osteoblasts by upregulating the expression levels of microRNA-20a and downregulating the expression levels of PPARγ. Mol Med Rep. 2015 Sep;12(3):4759-65. doi: 10.3892/mmr.2015.3996. Epub 2015 Jun 24. PubMed PMID: 26126997.
13: Surampalli G, K Nanjwade B, Patil PA. Corroboration of naringin effects on the intestinal absorption and pharmacokinetic behavior of candesartan cilexetil solid dispersions using in-situ rat models. Drug Dev Ind Pharm. 2015;41(7):1057-65. doi: 10.3109/03639045.2014.925918. Epub 2014 Jun 11. PubMed PMID: 24918161.
14: Wang D, Ma W, Wang F, Dong J, Wang D, Sun B, Wang B. Stimulation of Wnt/β-Catenin Signaling to Improve Bone Development by Naringin via Interacting with AMPK and Akt. Cell Physiol Biochem. 2015;36(4):1563-76. doi: 10.1159/000430319. Epub 2015 Jul 10. PubMed PMID: 26159568.
15: Li CH, Wang JW, Ho MH, Shih JL, Hsiao SW, Thien DV. Immobilization of naringin onto chitosan substrates by using ozone activation. Colloids Surf B Biointerfaces. 2014 Mar 1;115:1-7. doi: 10.1016/j.colsurfb.2013.11.006. Epub 2013 Nov 15. PubMed PMID: 24317428.
16: Cao X, Lin W, Liang C, Zhang D, Yang F, Zhang Y, Zhang X, Feng J, Chen C. Naringin rescued the TNF-α-induced inhibition of osteogenesis of bone marrow-derived mesenchymal stem cells by depressing the activation of NF-кB signaling pathway. Immunol Res. 2015 Jul;62(3):357-67. doi: 10.1007/s12026-015-8665-x. PubMed PMID: 26032685.
17: Wang D, Yan J, Chen J, Wu W, Zhu X, Wang Y. Naringin Improves Neuronal Insulin Signaling, Brain Mitochondrial Function, and Cognitive Function in High-Fat Diet-Induced Obese Mice. Cell Mol Neurobiol. 2015 Oct;35(7):1061-71. doi: 10.1007/s10571-015-0201-y. Epub 2015 May 5. PubMed PMID: 25939427.
18: Li F, Sun X, Ma J, Ma X, Zhao B, Zhang Y, Tian P, Li Y, Han Z. Naringin prevents ovariectomy-induced osteoporosis and promotes osteoclasts apoptosis through the mitochondria-mediated apoptosis pathway. Biochem Biophys Res Commun. 2014 Sep 26;452(3):629-35. doi: 10.1016/j.bbrc.2014.08.117. Epub 2014 Aug 30. PubMed PMID: 25181344.
19: Adil M, Kandhare AD, Visnagri A, Bodhankar SL. Naringin ameliorates sodium arsenite-induced renal and hepatic toxicity in rats: decisive role of KIM-1, Caspase-3, TGF-β, and TNF-α. Ren Fail. 2015;37(8):1396-407. doi: 10.3109/0886022X.2015.1074462. Epub 2015 Sep 3. PubMed PMID: 26337322.
20: Li N, Xu Z, Wooley PH, Zhang J, Yang SY. Therapeutic potentials of naringin on polymethylmethacrylate induced osteoclastogenesis and osteolysis, in vitro and in vivo assessments. Drug Des Devel Ther. 2013 Dec 10;8:1-11. doi: 10.2147/DDDT.S52714. eCollection 2014. PubMed PMID: 24376342; PubMed Central PMCID: PMC3864877.

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